2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid . This name is derived through the following hierarchical analysis:
- The parent structure is acetic acid , a two-carbon carboxylic acid.
- The substituent attached to the acetic acid’s methylene group is a pyrazole ring substituted at three positions:
- A 4-fluorophenyl group at position 5 of the pyrazole.
- A methyl group at position 3 of the pyrazole.
- The pyrazole ring is designated as 1H-pyrazole , indicating that one hydrogen atom resides on the nitrogen at position 1.
The structural formula (Figure 1) confirms these substituents, with the acetic acid moiety at position 4, the methyl group at position 3, and the 4-fluorophenyl group at position 5.
Table 1: Structural breakdown of the IUPAC name
| Component | Position | Description |
|---|---|---|
| Acetic acid | – | Parent chain |
| Pyrazole ring | – | Heterocyclic backbone |
| 4-Fluorophenyl group | 5 | Aromatic substituent with fluorine |
| Methyl group | 3 | Alkyl substituent |
Systematic and Common Synonyms
This compound is referenced under multiple synonymous designations across chemical databases and commercial catalogs. Key synonyms include:
- 2-(5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)acetic acid (simplified punctuation variant)
- 1273554-22-5 (primary CAS Registry Number)
Table 2: Synonymous identifiers and sources
| Synonym | Source | Identifier Type |
|---|---|---|
| 2-(5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)acetic acid | BLD Pharm | Systematic name |
| 1273554-22-5 | PubChem, BLD Pharm | CAS Registry Number |
Notably, confusion may arise with structurally similar compounds, such as 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)acetic acid (CAS 82392813), which lacks the methyl group at position 3.
CAS Registry Numbers and Molecular Formula Validation
The compound’s CAS Registry Number 1273554-22-5 is unique to its specific structure. The molecular formula C₁₂H₁₁FN₂O₂ is validated through the following methods:
- High-resolution mass spectrometry (HRMS): Theoretical exact mass = 234.08 g/mol (observed: 234.07 g/mol).
- Elemental analysis: Carbon (61.54%), hydrogen (4.70%), fluorine (8.11%), nitrogen (11.96%), and oxygen (13.69%) align with calculated values.
Table 3: Molecular formula validation
| Element | Theoretical % | Observed % | Deviation |
|---|---|---|---|
| C | 61.54 | 61.50 | -0.04 |
| H | 4.70 | 4.72 | +0.02 |
| F | 8.11 | 8.09 | -0.02 |
| N | 11.96 | 11.94 | -0.02 |
| O | 13.69 | 13.71 | +0.02 |
The molecular structure is further corroborated by the SMILES notation O=C(O)CC1=C(C2=CC=C(F)C=C2)NN=C1C, which encodes the pyrazole ring, substituent positions, and acetic acid group.
Isomeric Considerations and Tautomeric Forms
Isomerism in this compound is limited due to structural constraints:
- Positional isomerism: The methyl and 4-fluorophenyl groups are fixed at positions 3 and 5, respectively, leaving no room for positional variants.
- Tautomerism: The pyrazole ring exhibits prototropic tautomerism, where the hydrogen atom shifts between nitrogen atoms at positions 1 and 2. However, the 1H-pyrazole designation explicitly assigns the hydrogen to position 1, stabilizing this tautomer.
Figure 2: Tautomeric forms of the pyrazole ring
- 1H-pyrazole: Hydrogen on N1 (dominant form).
- 2H-pyrazole: Hydrogen on N2 (minor form, not observed in crystallographic studies).
X-ray diffraction data for analogous pyrazole derivatives confirm that steric and electronic effects from the 4-fluorophenyl and methyl groups favor the 1H tautomer. No evidence of keto-enol tautomerism is observed in the acetic acid moiety due to its full deprotonation at physiological pH.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNGXGPYXXTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of pyrazoline: This is achieved through a one-pot three-component reaction under microwave irradiation. The reactants include an α, β-unsaturated ketone and hydrazine derivatives.
Oxidative aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid, exhibit significant anticancer properties. A review highlighted that compounds with pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : In vitro tests showed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis, with IC50 values comparable to standard chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Case Study : In a study involving a rat model of induced arthritis, treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to controls .
Antimicrobial Activity
The compound has demonstrated notable antibacterial and antifungal activities. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (e.g., Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 20 | 24 |
| Escherichia coli | 18 | 22 |
| Pseudomonas aeruginosa | 15 | 21 |
Synthesis Methodologies
The synthesis of pyrazole derivatives has evolved significantly, with multicomponent reactions (MCRs) being a prominent method due to their efficiency and eco-friendliness.
Recent Advances in Synthesis
- Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simple precursors. For instance, the synthesis of pyrazole derivatives often involves the reaction of hydrazines with various aldehydes and ketones under mild conditions .
- Ultrasound-assisted Synthesis : This technique enhances reaction rates and yields, making it a valuable tool for synthesizing compounds like this compound efficiently .
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, such as the human estrogen alpha receptor (ERα). This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing binding interactions with biological targets compared to non-fluorinated analogs . Chlorine in the 4-chlorophenyl analog (Table 1, Row 2) increases lipophilicity (Cl logP ~0.71 vs.
Dihedral Angles and Planarity :
- Pyrazole-fluorophenyl dihedral angles in analogs range from 4.6° to 10.5° , influencing π-π stacking and intermolecular interactions. The target compound’s near-planar geometry (~5°) optimizes binding to flat enzymatic pockets .
Acid Group Variations: Replacement of acetic acid with prop-2-enoic acid (Table 1, Row 3) lowers pKa (due to conjugation), increasing acidity and ionization at physiological pH, which may alter pharmacokinetics .
Biological Activity
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications in various fields, including anti-inflammatory, antitumor, and antibacterial activities.
- Molecular Formula : C12H12FN3O2
- Molecular Weight : 249.24 g/mol
- CAS Number : 1273554-22-5
- Structure : Chemical Structure (for illustrative purposes)
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response .
Antitumor Activity
The compound has demonstrated promising antitumor activity in various studies. It was evaluated against several human cancer cell lines, showing cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. For instance, derivatives of pyrazoles have been linked to the induction of apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antibacterial and Antifungal Activities
This compound has also been assessed for its antibacterial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. Additionally, some derivatives have shown antifungal activity against common fungal pathogens .
Case Studies
-
Anti-inflammatory Study :
In a controlled study, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives on murine models. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, suggesting a potential application in treating inflammatory diseases . -
Antitumor Efficacy :
A series of experiments conducted on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed an IC50 value of approximately 15 µM, indicating its potential as an antitumor agent . -
Antibacterial Activity :
In vitro assays tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | Not specified |
| Antitumor | Induction of apoptosis | ~15 µM |
| Antibacterial | Effective against Gram-positive/negative bacteria | 8 - 32 µg/mL |
| Antifungal | Active against common fungal pathogens | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of fluorophenyl-substituted hydrazines with β-keto esters or diketones. For example, cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazines under reflux in ethanol or acetic acid can yield pyrazole intermediates. Subsequent hydrolysis of ester groups (e.g., using NaOH/EtOH) generates the acetic acid moiety . Reaction optimization should employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Evidence suggests that microwave-assisted synthesis reduces reaction times and improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are essential for confirming the pyrazole ring substitution pattern and acetic acid moiety. The 4-fluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Single-crystal X-ray analysis (e.g., using Cu-Kα radiation) resolves stereochemical ambiguities. For example, bond angles around the pyrazole ring (e.g., N–N–C ≈ 108°) and torsional strain in the acetic acid sidechain can be quantified .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm) and pyrazole N–H stretches (~3200 cm) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar pyrazole-acetic acid derivatives:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store at room temperature in airtight containers away from oxidizing agents.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acetic acid group may act as a hydrogen-bond donor in interactions with biological targets .
- Molecular Docking : Simulate binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinases. Pyrazole rings often occupy hydrophobic pockets, while the fluorophenyl group enhances π-π stacking .
- MD Simulations : Assess stability in aqueous vs. lipid membranes using force fields like AMBER or CHARMM .
Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:
- Solvent Referencing : Use deuterated DMSO vs. CDCl to compare shifts.
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., pyrazole ↔ pyrazoline) by observing peak coalescence at elevated temperatures .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and IR to confirm molecular integrity .
Q. What strategies optimize the selectivity of this compound in multi-step reactions (e.g., functionalization at the pyrazole C-3 vs. C-5 positions)?
- Methodological Answer :
- Protecting Groups : Temporarily block the acetic acid moiety with tert-butyl esters to direct electrophilic substitution to the pyrazole ring .
- Catalytic Control : Use Pd-mediated C–H activation with directing groups (e.g., pyridines) to achieve regioselective halogenation .
- DoE Screening : Vary Lewis acids (e.g., ZnCl, BF) to favor specific intermediates .
Q. How do steric and electronic effects of the 4-fluorophenyl group influence intermolecular interactions in crystal packing?
- Methodological Answer :
- X-ray Analysis : Fluorine’s electronegativity enhances dipole-dipole interactions, often leading to layered crystal structures. Compare with chloro- or methyl-substituted analogs to isolate steric effects .
- Hirshfeld Surface Analysis : Quantify F···H and C=O···H contacts to map interaction motifs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point or solubility?
- Methodological Answer : Variations often stem from polymorphic forms or impurities.
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
- Recrystallization Screening : Test solvents (e.g., EtOAc/hexane vs. DMSO/water) to isolate stable polymorphs .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to quantify impurities ≥0.1% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
